1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy-
Overview
Description
1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring, with an ethanamine group and a methoxy group attached
Mechanism of Action
Target of Action
The primary targets of the compound “1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy-” are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
“1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy-” interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby disrupting the signaling pathway .
Biochemical Pathways
The compound “1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy-” affects the FGFR signaling pathway . This pathway is involved in various biological processes, including organ development, cell proliferation and migration, and angiogenesis . The compound’s action results in the inhibition of these processes .
Result of Action
The action of “1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy-” results in the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cells .
Biochemical Analysis
Biochemical Properties
This compound has been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . The FGFR family plays an essential role in various types of tumors, making 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- a potential candidate for cancer therapy .
Cellular Effects
In vitro studies have shown that 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- involves the inhibition of FGFR signaling pathway . This pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Preparation Methods
The synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditionsThe methoxy group is often introduced via methylation reactions using reagents such as methyl iodide in the presence of a base .
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Comparison with Similar Compounds
1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile: This derivative includes a nitrile group instead of an ethanamine group, leading to different chemical properties and applications.
Properties
IUPAC Name |
2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-14-9-3-2-8-10(13-9)7(4-5-11)6-12-8/h2-3,6,12H,4-5,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARYOOFGSNPBEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=C2CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171071-94-5 | |
Record name | 2-{5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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